Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate
Description
Emergence of Hydroxamic Acid-Based Epigenetic Modulators
Hydroxamic acids became a cornerstone of HDAC inhibition due to their ability to chelate zinc ions within the enzyme’s catalytic pocket. SAHA (vorinostat), the first FDA-approved HDAC inhibitor for cancer therapy, features a suberoyl linker connecting a hydroxamic acid zinc-binding domain to an aniline cap group. This architecture enabled reversible interaction with Class I and II HDAC isoforms, inducing histone hyperacetylation and reactivating tumor suppressor genes.
The structural efficacy of SAHA inspired systematic exploration of its components:
- Zinc-binding group : Hydroxamic acid’s bidentate coordination to zinc proved superior to earlier carboxylate or thiol-based designs.
- Linker region : Optimal length (6–8 methylene units) ensured proper alignment within the HDAC active-site tunnel.
- Cap group : Aromatic moieties (e.g., aniline) facilitated surface interactions with HDAC’s rim residues, enhancing selectivity.
| SAHA Structural Component | Role in HDAC Inhibition |
|---|---|
| Hydroxamic acid | Zinc chelation |
| 6-carbon linker | Active-site accommodation |
| Aniline cap | Surface recognition |
This triad became a template for second-generation inhibitors, though limitations in isoform specificity and pharmacokinetics necessitated further innovation.
Evolution of SAHA-Inspired Compound Development
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate diverges from SAHA’s framework through two strategic modifications: replacement of the hydroxamic acid with a methyl ester and introduction of a 4-aminophenylamino cap group. These alterations reflect broader trends in HDAC inhibitor optimization:
Zinc-Binding Group Substitutions
While hydroxamic acids dominate clinical HDAC inhibitors, their susceptibility to metabolic glucuronidation and toxicity drove exploration of alternative zinc chelators. The methyl ester in this compound suggests a shift toward prodrug strategies, where esterase-mediated hydrolysis could yield active carboxylic acid metabolites capable of weak zinc interaction.
Cap Group Engineering
The 4-aminophenylamino substituent introduces a primary amine at the cap’s para position, potentially enabling:
- Hydrogen bonding with HDAC surface residues (e.g., Asp 101 in HDAC2).
- Electrostatic interactions via protonation at physiological pH.
- Conformational rigidity through intramolecular hydrogen bonding with the adjacent carbonyl.
Comparative analysis with SAHA’s aniline cap reveals trade-offs: enhanced hydrogen-bond donor capacity versus reduced hydrophobicity, which may alter cell permeability.
Positioning Within Third-Generation HDAC Inhibitor Research
Third-generation HDAC inhibitors prioritize isoform selectivity and hybrid pharmacophores. This compound’s structure aligns with two emerging paradigms:
Selective HDAC6 Targeting
The compound’s elongated 8-oxooctanoate linker (vs. SAHA’s 6-carbon chain) may preferentially accommodate HDAC6’s deeper active site, a hypothesis supported by molecular modeling of similar derivatives. HDAC6’s unique cytoplasmic localization and tubulin deacetylation role make it a therapeutic target for neurodegenerative and inflammatory diseases.
Multitarget Epigenetic Modulation
Incorporation of the 4-aminophenyl group introduces a potential secondary pharmacophore, as aromatic amines can intercalate DNA or inhibit methyltransferases. This dual functionality aligns with hybrid inhibitor strategies aiming to concurrently modulate acetylation and methylation states.
| Structural Feature | Potential Therapeutic Advantage |
|---|---|
| 8-oxooctanoate methyl ester | Prodrug activation, metabolic stability |
| 4-aminophenylamino cap | Multitarget engagement, HDAC6 selectivity |
While preclinical data specific to this compound remains limited, its design principles reflect convergence of structural bioinformatics and combinatorial chemistry in modern HDAC inhibitor development.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
methyl 8-(4-aminoanilino)-8-oxooctanoate |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(16)9-11-13/h8-11H,2-7,16H2,1H3,(H,17,18) |
InChI Key |
HWTANTBVXXYORE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthesis of 4-(4-Aminophenyl)-3-morpholinone (Relevant Intermediate)
Preparation of 4-Phenyl-3-morpholinone
- Starting Materials: 2-anilinoethanol and chloroacetyl chloride.
- Reaction Conditions: 2-anilinoethanol is dissolved in aqueous ethanol and heated to 38°C.
- Addition: Chloroacetyl chloride (2.5 to 3.5 equivalents) and aqueous sodium hydroxide (4 to 8 equivalents) are added simultaneously over 60-80 minutes while maintaining pH between 12 and 12.5.
- Temperature: Internal temperature maintained between 35 to 45°C during addition.
- Isolation: After reaction, cooling to 0-10°C induces crystallization of 4-phenyl-3-morpholinone, which is filtered and washed.
- Yield and Purity: Good yields and high purity are obtained, suitable for industrial scale.
Nitration to 4-(4-Nitrophenyl)-3-morpholinone
- Reagents: Concentrated sulfuric acid (7-8 equivalents) and 65% nitric acid (0.9-1.2 equivalents).
- Procedure: 4-phenyl-3-morpholinone is added portionwise at 5-15°C to sulfuric acid, stirred at 25°C for 30 minutes, then cooled to -10 to 0°C before adding nitric acid.
- Isomer Formation: Para-isomer desired, but ortho- and meta-isomers also form.
- Workup: Neutralization with water and 25% aqueous ammonia to pH 7-7.5.
- Extraction: Product extracted with acetone, crystallized from acetone/water mixture.
Hydrogenation to 4-(4-Aminophenyl)-3-morpholinone
- Catalyst: Palladium on activated carbon (5%).
- Solvent: Ethanol.
- Conditions: Hydrogenation under 5 bar H2 at 80°C for 1 hour.
- Post-processing: Catalyst filtration, concentration under reduced pressure, drying at 50°C.
- Yield: Approximately 70% yield of white solid product.
Preparation of Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate
While direct literature on the exact preparation of this compound is limited, the synthetic approach can be inferred by analogy and known organic synthesis principles:
- Step 1: Synthesis of 4-aminophenylamine derivative via reduction of 4-nitrophenyl precursors as above.
- Step 2: Preparation of 8-oxooctanoate ester backbone, likely via esterification of 8-oxooctanoic acid with methanol under acidic or catalytic conditions.
- Step 3: Coupling of the 4-aminophenyl group to the 8-oxooctanoate via amide bond formation or nucleophilic substitution, possibly through activation of the oxooctanoate carbonyl.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Phenyl-3-morpholinone | 2-Anilinoethanol + Chloroacetyl chloride + NaOH | 38-43°C, pH 12-12.5, 60-80 min addition | ~70 | Crystallization at 0-10°C, industrial scale feasible |
| Nitration to 4-(4-nitrophenyl)-3-morpholinone | 4-Phenyl-3-morpholinone + H2SO4 + HNO3 | 5-25°C nitration, then neutralization | Not specified | Mixture of isomers; para-isomer isolated by extraction |
| Hydrogenation to 4-(4-aminophenyl)-3-morpholinone | 4-(4-Nitrophenyl)-3-morpholinone + H2 + Pd/C | 80°C, 5 bar H2, 1 hour | ~70 | Ethanol solvent, catalyst filtration |
| Esterification (inferred) | 8-Oxooctanoic acid + Methanol + Acid catalyst | Reflux, acid catalysis | Not specified | Standard esterification method |
| Coupling to form target compound (inferred) | 4-Aminophenyl derivative + Methyl 8-oxooctanoate | Amide bond formation conditions (e.g., EDCI, DCC coupling) | Not specified | Requires further optimization |
Chemical Reactions Analysis
Amide Bond Formation Reactions
The compound’s synthesis relies on amide bond formation between suberic acid monomethyl ester and 4-aminophenol derivatives. This reaction is typically mediated by carbodiimide-based coupling agents:
-
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
-
Conditions : Room temperature, 12-hour reaction time.
Key Data:
| Reaction Component | Details |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Product Yield (Example) | 78% for methyl 8-((3-aminophenyl)amino)-8-oxooctanoate |
Fluorination Reactions
The hydroxyl group in intermediates can be fluorinated using DAST (diethylamino sulfur trifluoride) to introduce radioactive labels for imaging applications:
-
Conditions : 0°C to room temperature, 3-hour reaction time.
Key Data:
| Parameter | Value |
|---|---|
| Fluorinating Agent | DAST |
| Solvent | CHCl |
| Reaction Duration | 3 hours |
| Purification Method | Flash chromatography (EtOAC/Hexanes) |
Hydrolysis Reactions
The methyl ester group undergoes enzymatic or acidic hydrolysis to release bioactive moieties:
-
Enzymatic Hydrolysis : Catalyzed by carboxylesterases in monocytes/macrophages, leading to intracellular drug release.
-
Acidic Hydrolysis : Achieved using HCl or HSO in aqueous ethanol.
Key Data:
| Hydrolysis Type | Conditions |
|---|---|
| Enzymatic | pH 7.4, 37°C, carboxylesterase |
| Acidic | 1M HCl, ethanol, reflux |
Acylation and Alkylation
The primary amine group participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions.
Example Reaction:
Structural Characterization
Key physicochemical properties influencing reactivity:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 263.33 g/mol |
| LogP | 3.21 |
| Polar Surface Area | 55.4 Ų |
Biological Activity via HDAC Interactions
While not a direct reaction, the compound’s hydrolysis products act as HDAC inhibitors, disrupting zinc-dependent deacetylase activity . This mechanism is critical for its therapeutic potential in oncology.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C.
-
Photodegradation : Susceptible to UV light, requiring storage in amber vials.
Scientific Research Applications
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxooctanoate ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate (4f)
- Structure: Replaces the 4-aminophenyl group with 4-hydroxyphenyl.
- Synthesis : Derived from Pd/C-catalyzed hydrogenation of benzyloxy-protected precursors .
Methyl 8-((4-(Benzyloxy)phenyl)amino)-8-oxooctanoate (10a)
- Structure : Contains a benzyloxy-protected phenyl group.
- Synthesis : Intermediate in the synthesis of 4f, involving DIC-mediated coupling .
- Utility : Used to explore the impact of protective groups on solubility and reactivity .
Methyl 8-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate (4f in )
- Structure : Incorporates a pyrimidine ring and sulfonyl substituents.
- Activity : Shows enhanced selectivity for kinase targets (e.g., ALK inhibitors), highlighting the role of bulky substituents in target specificity .
Ester Group Modifications
Ethyl 8-oxo-8-[(4-pyrrolidinomethyl)phenyl]octanoate
- Structure: Ethyl ester with a pyrrolidinomethyl-substituted phenyl group.
Ethyl 8-oxo-8-phenyloctanoate
- Structure : Simplest analog with an unsubstituted phenyl group.
- Activity: Used as a control in molecular docking studies, showing weaker binding to TyrRS and DNA gyrase compared to aminophenyl derivatives .
Functional Group Additions
Methyl 8-((4-((6-aminohexanamido)phenyl)amino)-8-oxooctanoate (19)
- Structure: Includes a hexanoamide spacer linked to the phenyl ring.
- Application: Designed as a hybrid inhibitor targeting both HDACs and aminopeptidase N (APN), demonstrating dual enzymatic inhibition .
Methyl 8-(((E)-2-(benzoylimino)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)-8-oxooctanoate (15)
- Structure: Features a benzoylimino-cyclohexyl-benzoimidazole moiety.
- Activity : Dual ALK/HDAC inhibitor with improved pharmacokinetic properties (e.g., HR-MS data confirms structural integrity) .
Biological Activity
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate is a compound that has garnered attention for its significant biological activity, particularly in the context of immune modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by an 8-oxo-octanoate moiety linked to a phenylamino group. Its molecular formula is CHNO, with a molecular weight of approximately 263.33 g/mol. The compound belongs to a class of alpha amino acid ester-drug conjugates designed to enhance drug delivery and efficacy by exploiting specific enzymatic pathways in target cells, particularly in monocytes and macrophages.
The biological activity of this compound is primarily attributed to its ability to modulate immune responses. It selectively targets monocytes and macrophages, which are critical players in inflammatory processes and cancer progression. Key mechanisms include:
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Studies have demonstrated that this compound can inhibit the production of TNF-α in human blood, indicating its potential as an anti-inflammatory agent.
- Selective Hydrolysis : The compound undergoes hydrolysis catalyzed by carboxylesterases, leading to the release of active drug components within target cells. This process enhances drug potency and duration of action while minimizing off-target effects .
Synthesis
The synthesis of this compound involves several key steps, including acylation and amination reactions. These methods allow for precise control over the compound's structure and properties, enabling modifications that can enhance pharmacological efficacy or alter bioavailability.
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Immune Modulation | Targets monocytes/macrophages; inhibits TNF-α production. |
| Anti-inflammatory | Potential use in treating inflammatory diseases. |
| Drug Delivery | Enhances delivery through selective hydrolysis by carboxylesterases. |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Anti-inflammatory Applications : Research indicates that the compound effectively reduces inflammatory markers in vitro, suggesting its utility in conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapeutics : The selective targeting of macrophages makes this compound a candidate for cancer therapies aimed at modulating tumor-associated macrophage activity .
- Comparative Studies : In comparative studies with similar compounds, this compound demonstrated superior efficacy in inhibiting pro-inflammatory cytokines, highlighting its potential as a more effective therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 8-methoxy-8-oxooctanoic acid and aromatic amines. For example, a DCC/HOBt-mediated coupling with 4-aminophenol derivatives in DMF achieves ~65% yield after 12 hours . Alternative methods use DIC or HATU with DIPEA in dichloromethane, yielding 67–73% with shorter reaction times (4–12 hours) . Key variables include reagent choice (DCC vs. HATU), solvent polarity, and reaction duration. Purification via silica gel chromatography with gradients like 40–60% EtOAc/hexane is standard .
Q. How is this compound characterized analytically?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation. Key signals include:
- ¹H NMR : δ 9.71 (s, NH), 7.65–7.77 (d, aromatic protons), 3.55 (s, methyl ester) .
- ¹³C NMR : Peaks at δ 172–174 (carbonyl carbons) and 51.6 (methoxy carbon) .
High-resolution mass spectrometry (HRMS) with ESI confirms molecular ions (e.g., [M+Na]⁺ at m/z 362.2) . Purity is assessed via TLC (Rf ~0.41 in 1:4 hexane/EtOAc) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity, particularly as an HDAC inhibitor?
- Methodological Answer : Modifying the aromatic amine (e.g., substituting benzyloxy or diethylamino groups) or elongating the aliphatic chain improves HDAC6 inhibition. For instance, introducing a 3-(diethylamino)propyl group increased antiproliferative activity in cancer cells by 40% compared to the parent compound . SAR studies suggest that electron-donating groups on the phenyl ring enhance binding to HDAC catalytic pockets, validated via molecular docking with TyrRS and DNA gyrase .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer : Matrix interference and low concentrations (<1 µM) complicate detection. Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves limits of detection (LOD) of 0.2 ng/mL . For complex mixtures, GC-MS with HP Innowax columns and methyl ester derivatives (e.g., methyl 8-oxooctanoate) improves sensitivity, resolving co-eluting analytes like oxidized fatty acids .
Q. How do contradictory data on synthetic yields arise, and how can researchers optimize protocols?
- Methodological Answer : Discrepancies in yields (65–73%) stem from reagent purity, solvent choice (DMF vs. dichloromethane), and workup procedures. For example, HATU/DIPEA in DMF minimizes side reactions compared to DCC, which forms insoluble dicyclohexylurea . Design of experiments (DoE) approaches, varying temperature (0–25°C), stoichiometry (1–1.5 eq. amine), and reaction time (4–24 h), can identify optimal conditions. Recent studies achieved 85% yield by pre-activating the carboxylic acid with HOBt before adding the amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
